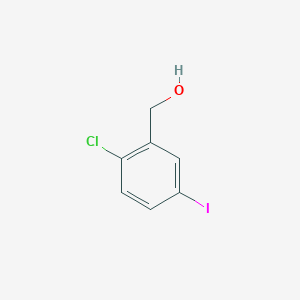

2-Chloro-5-iodobenzyl alcohol

Description

Contextualization within Halogenated Aromatic Alcohol Chemistry

Halogenated aromatic alcohols, or halobenzyl alcohols, are a class of organic compounds characterized by a hydroxyl group attached to a carbon atom which is, in turn, bonded to a halogen-substituted aromatic ring. These compounds are fundamental in organic chemistry, serving as intermediates in the synthesis of a wide array of more complex molecules. ijrpr.com The chemical reactivity of these molecules is dictated by the interplay between the alcohol functional group and the halogen substituents on the aromatic ring.

The alcohol group can undergo typical reactions such as oxidation to form aldehydes or carboxylic acids, esterification, or conversion into a better leaving group (like a tosylate) for nucleophilic substitution reactions. pressbooks.pub The presence of halogens (F, Cl, Br, I) on the aromatic ring introduces another layer of reactivity. These halogens can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The nature and position of the halogen influence its reactivity, with iodine generally being more reactive than chlorine in such catalytic cycles. The halogen atoms also modulate the electronic properties of the aromatic ring, affecting its susceptibility to further electrophilic or nucleophilic aromatic substitution reactions. Halogenated compounds are crucial in the design of molecules with specific properties for pharmaceuticals and materials science. cymitquimica.com

Significance of 2-Chloro-5-iodobenzyl alcohol as a Versatile Synthetic Building Block

This compound is recognized as a versatile synthetic building block precisely because of its trifunctional nature. cymitquimica.com The presence of three distinct reactive sites—the benzyl (B1604629) alcohol, the aryl chloride, and the aryl iodide—allows for a high degree of synthetic flexibility and selective, stepwise functionalization.

The primary significance of this compound lies in the differential reactivity of the two halogen atoms. The carbon-iodine bond is significantly weaker and more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows chemists to selectively perform a reaction at the 5-position (iodine) while leaving the 2-position (chlorine) intact for a subsequent, different transformation. This orthogonality is highly valuable in the synthesis of polysubstituted aromatic compounds.

Furthermore, the benzyl alcohol group can be easily manipulated. It can be oxidized to 2-chloro-5-iodobenzaldehyde (B1289146) or 2-chloro-5-iodobenzoic acid, introducing new functionalities. synquestlabs.com Alternatively, the hydroxyl group can be converted into an ether or ester, or replaced by another nucleophile. This versatility makes this compound a key intermediate in the synthesis of complex target molecules, including active pharmaceutical ingredients (APIs) and materials with tailored electronic or photophysical properties. cymitquimica.comresearchgate.net

Historical Development of Synthetic Approaches to this compound and Related Halobenzyl Alcohols

The synthesis of specific halobenzyl alcohols like this compound is typically not a one-step process but rather a multi-step sequence starting from more readily available precursors. The historical and modern approaches to synthesizing these compounds often involve two key stages: the construction of the halogenated aromatic core and the introduction or modification of the alcohol functionality.

A common and logical synthetic route to this compound involves the reduction of a corresponding carbonyl compound, most notably 2-chloro-5-iodobenzoic acid or its ester derivative. synquestlabs.com The synthesis of this acid precursor itself has been the subject of considerable development. Early and current methods often start with simpler, commercially available aromatic compounds. For instance, 2-chlorobenzoic acid can be directly iodinated to produce a mixture of isomers, including the desired 2-chloro-5-iodobenzoic acid. chemicalbook.com The purification of the desired isomer from this mixture is a critical step. chemicalbook.com

Another widely used strategy employs Sandmeyer-type reactions. google.comgoogle.com This approach may start with an amino-substituted benzoic acid derivative, such as methyl 2-aminobenzoate. google.com The synthesis proceeds through iodination to form an amino-iodobenzoate intermediate, followed by a Sandmeyer reaction where the amino group is replaced by chlorine. google.comgoogle.com Subsequent hydrolysis of the ester yields the target 2-chloro-5-iodobenzoic acid. google.com

Once the appropriately substituted benzoic acid is obtained, the final step is its reduction to the benzyl alcohol. This transformation is a standard procedure in organic synthesis, commonly achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. For example, o-iodobenzoic acid can be reduced to o-iodobenzyl alcohol using sodium borohydride (B1222165) and iodine. beilstein-journals.org This general methodology is directly applicable to the synthesis of this compound from its carboxylic acid precursor. The development of these multi-step routes highlights the evolution of synthetic strategies to efficiently access complex, polyfunctionalized building blocks for advanced applications. google.com

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-5-iodophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClIO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCHXDGUCIFRFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035155-69-1 | |

| Record name | 2-Chloro-5-iodobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Reaction Pathways for 2 Chloro 5 Iodobenzyl Alcohol

Contemporary Synthetic Routes to 2-Chloro-5-iodobenzyl alcohol

The preparation of this compound is primarily achieved through well-established functional group transformations, starting from readily available precursors. These methods prioritize efficiency, yield, and scalability.

Reductive Transformations of 2-Chloro-5-iodobenzaldehyde (B1289146) Precursors

A direct and common method for synthesizing this compound is the reduction of its corresponding aldehyde, 2-Chloro-5-iodobenzaldehyde. This transformation is a staple in organic synthesis, where the carbonyl group of the aldehyde is converted to a primary alcohol.

Catalytic hydrogenation is a widely used technique for this purpose. The process typically involves reacting the halogenated benzaldehyde (B42025) with hydrogen gas in the presence of a metal catalyst. google.com Common catalysts include palladium or platinum supported on materials like activated carbon, alumina (B75360) (Al₂O₃), or silica (B1680970) (SiO₂). google.com This method is particularly suitable for continuous industrial processes. google.com

The table below summarizes typical conditions for the reduction of a substituted benzaldehyde to its corresponding benzyl (B1604629) alcohol.

Table 1: Typical Reaction Conditions for the Reduction of Substituted Benzaldehydes

| Parameter | Condition |

|---|---|

| Reducing Agent | Hydrogen Gas (H₂) |

| Catalyst | Palladium (Pd) or Platinum (Pt) on a support (e.g., Carbon) |

| Solvent | Ethers (e.g., THF), Alcohols (e.g., Methanol) |

| Temperature | Typically elevated (e.g., 100 °C) |

| Pressure | High pressure (e.g., 50-100 atm) |

Multi-step Convergent Synthesis Strategies via Aromatic Precursors (e.g., 2-Chloro-5-iodobenzoic Acid Derivatives)

A more versatile and frequently employed strategy involves the multi-step synthesis starting from aromatic precursors like 2-chlorobenzoic acid or methyl anthranilate. These routes converge on the formation of 2-chloro-5-iodobenzoic acid or its esters, which are then reduced to the target benzyl alcohol.

One documented pathway begins with cheap o-chlorobenzoic acid, which undergoes nitration, reduction of the nitro group to an amine, and finally a diazotization-iodination reaction to yield 2-chloro-5-iodobenzoic acid. patsnap.com Another approach starts with methyl anthranilate, which is subjected to iodination, followed by a Sandmeyer reaction for chlorination, and finally hydrolysis to produce the key benzoic acid intermediate. google.com These methods, while involving multiple steps, often provide high yields and utilize cost-effective starting materials, making them suitable for large-scale production. patsnap.comgoogle.com

The final step in this sequence is the reduction of the carboxylic acid or its ester derivative. This can be achieved using various reducing agents, with catalytic hydrogenation of the ester being a common industrial method. For example, methyl 2-chloro-5-iodobenzoate can be hydrogenated using a ruthenium complex catalyst to give this compound in high yield.

Once the 2-chloro-5-iodobenzoic acid or its ester is formed, it is reduced to this compound.

Exploration of Novel Starting Materials and Protecting Group Strategies

In complex, multi-step syntheses, protecting groups are crucial for temporarily masking reactive functional groups to prevent unwanted side reactions. jocpr.com For a synthesis targeting this compound where other transformations are needed on the molecule, the hydroxyl group could be protected.

Benzyl ethers are common protecting groups for alcohols because they are stable under a wide range of acidic and basic conditions. chem-station.comresearchgate.net The protection is typically achieved by reacting the alcohol with a benzyl halide (like benzyl bromide) in the presence of a base. commonorganicchemistry.com Deprotection is most commonly accomplished via catalytic hydrogenolysis (H₂ with a palladium catalyst), which cleaves the benzyl ether to regenerate the alcohol. commonorganicchemistry.com

Silyl (B83357) ethers are another major class of protecting groups for alcohols. researchgate.net Their stability can be tuned by changing the alkyl substituents on the silicon atom. A key advantage is their orthogonality to other protecting groups; for instance, a silyl ether can often be removed under conditions that leave a benzyl ether intact, and vice versa. jocpr.com This allows for selective deprotection at different stages of a synthesis.

Innovative Synthetic Methodologies for Benzylic Alcohols

Beyond traditional methods, research into novel synthetic pathways aims to improve efficiency, safety, and environmental friendliness. These innovative approaches are applicable to the synthesis of a broad range of benzylic alcohols, including halogenated derivatives.

Electrochemical Synthesis Approaches

Electrochemical methods offer a green alternative to conventional synthesis, often avoiding harsh reagents and operating under mild conditions. chemrxiv.org For the synthesis of benzylic alcohols, electrochemical approaches can be used for C-H bond oxygenation. For instance, the selective monooxygenation of benzylic C(sp³)–H bonds in alkylarenes can produce benzyl alcohols. chemistryviews.org This process can be performed in continuous flow reactors, requires no chemical oxidants or catalysts, and is scalable. chemistryviews.org

Another innovative electrochemical approach is the direct carboxylation of benzyl alcohols to form arylacetic acids, which could potentially be reversed or adapted for synthesis. jst.go.jp Paired electrolysis has also been used for the direct hydroxylarylation of unactivated benzylic carbons, providing a convergent route to sterically hindered alcohols without the need for pre-functionalized starting materials. chemrxiv.org These methods highlight the potential of electrochemistry to provide novel and sustainable routes to complex benzylic alcohols.

Continuous-Flow Synthesis Protocols and Their Applicability to Halogenated Benzyl Alcohols

Continuous-flow chemistry is a powerful technology for chemical synthesis, offering significant advantages in safety, scalability, and control over reaction conditions compared to traditional batch processing. rsc.org Halogenation reactions, which can be highly exothermic and involve hazardous reagents, are particularly well-suited for flow chemistry. rsc.org

The synthesis of halogenated compounds, including precursors to halogenated benzyl alcohols, can be performed more safely and efficiently in microreactors or flow systems. rsc.org For example, the transformation of various alcohols into the corresponding chlorides using hydrochloric acid can be achieved with high yields and short residence times under superheated continuous-flow conditions. tue.nl Similarly, the oxidation of benzyl alcohols to aldehydes can be conducted in continuous-flow systems using immobilized catalysts, which allows for easy separation and recycling of the catalyst. researchgate.net These protocols demonstrate the applicability of flow chemistry to key transformations required for the synthesis of halogenated benzyl alcohols, promising safer, more efficient, and scalable manufacturing processes.

Principles of Green Chemistry in this compound Production

The production of specialty chemicals like this compound is increasingly scrutinized through the lens of green chemistry, a framework aimed at minimizing the environmental impact of chemical processes. The twelve principles of green chemistry provide a roadmap for developing more sustainable synthetic methodologies. Applying these principles to the synthesis of this compound involves a critical evaluation of starting materials, reaction conditions, solvent use, and waste generation.

A plausible and common synthetic route to this compound involves the reduction of a suitable precursor, such as 2-chloro-5-iodobenzaldehyde or 2-chloro-5-iodobenzoic acid and its derivatives. The application of green chemistry principles can significantly enhance the sustainability of such processes.

Atom Economy: This principle advocates for maximizing the incorporation of all materials used in the process into the final product. In the synthesis of this compound, a high atom economy is achieved in reactions that are additive rather than substitutive. For instance, the direct catalytic hydrogenation of 2-chloro-5-iodobenzaldehyde to the corresponding alcohol is a highly atom-economical reaction, as it involves the addition of hydrogen with, ideally, no byproducts. In contrast, reduction methods that utilize stoichiometric reducing agents, such as sodium borohydride (B1222165), often have a lower atom economy due to the generation of inorganic salts as byproducts.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can facilitate a single reaction many times. In the context of producing this compound, the use of heterogeneous or homogeneous catalysts for the reduction of the precursor aldehyde or carboxylic acid derivative is a key green strategy. For example, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or ruthenium-based catalysts can be highly efficient and selective. researchgate.netchemicalbook.com This approach avoids the large volumes of waste associated with stoichiometric reagents.

Safer Solvents and Auxiliaries: Many traditional organic syntheses employ hazardous solvents that pose risks to human health and the environment. The principle of using safer solvents encourages the selection of solvents with low toxicity, minimal environmental impact, and reduced flammability. whiterose.ac.ukscribd.com In the synthesis of this compound, replacing chlorinated solvents like dichloromethane, which has been mentioned in synthetic routes for related compounds, with greener alternatives is a primary goal. google.com More benign options could include ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even water, depending on the specific reaction conditions and catalyst system. whiterose.ac.uk The ideal scenario is to perform the reaction under solvent-free conditions if feasible. acs.org

Design for Energy Efficiency: Chemical processes should be designed to minimize energy consumption. This can be achieved by conducting reactions at ambient temperature and pressure whenever possible. ncert.nic.in The development of highly active catalysts that can operate under mild conditions is crucial for reducing the energy footprint of this compound production. Microwave-assisted synthesis is another technique that can sometimes reduce reaction times and energy input compared to conventional heating methods.

The following table provides a comparative overview of traditional versus greener approaches for the synthesis of this compound, based on the principles of green chemistry.

| Green Chemistry Principle | Traditional Approach | Greener Alternative |

| Atom Economy | Use of stoichiometric reducing agents (e.g., NaBH₄), leading to the formation of inorganic salt byproducts. | Catalytic hydrogenation of 2-chloro-5-iodobenzaldehyde, where all reactant atoms are incorporated into the product. |

| Catalysis | Stoichiometric reduction reactions requiring large amounts of reagents. | Use of highly efficient and recyclable heterogeneous or homogeneous catalysts (e.g., Pd/C, Ru complexes). researchgate.netchemicalbook.com |

| Safer Solvents | Use of hazardous chlorinated solvents like dichloromethane. google.com | Employment of benign solvents such as ethanol, 2-methyltetrahydrofuran (2-MeTHF), or water; or solvent-free conditions. whiterose.ac.ukacs.org |

| Energy Efficiency | Reactions requiring high temperatures and pressures for extended periods. | Use of highly active catalysts that enable reactions to proceed under milder conditions (ambient temperature and pressure). |

| Waste Prevention | Generation of significant amounts of waste from spent reagents and solvents. | Minimal waste generation due to high atom economy, catalytic processes, and the use of recyclable solvents and catalysts. |

By systematically applying these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more efficient, aligning with the broader goals of environmentally conscious chemical manufacturing.

Chemical Reactivity and Advanced Transformations of 2 Chloro 5 Iodobenzyl Alcohol

Functional Group Interconversions Involving the Benzylic Alcohol Moiety

The primary alcohol group in 2-Chloro-5-iodobenzyl alcohol is a versatile functional handle that can be readily converted into other key functional groups such as esters, ethers, aldehydes, and alkyl halides. These interconversions are fundamental for constructing more complex molecular architectures.

Esterification: The conversion of this compound to its corresponding esters can be achieved through various standard methods. A common and straightforward approach is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This reaction is an equilibrium process, and typically, the carboxylic acid or a dehydrating agent is used in excess to drive the reaction toward the ester product. masterorganicchemistry.com

Table 1: Representative Fischer Esterification of this compound

| Reactant | Reagent | Catalyst | Product |

|---|---|---|---|

| This compound | Acetic Acid | H₂SO₄ (catalytic) | 2-Chloro-5-iodobenzyl acetate |

Etherification: The hydroxyl group can also be converted into an ether linkage. Williamson ether synthesis, while a classic method, requires deprotonation of the alcohol to form an alkoxide, which can be challenging under conditions that might affect the aryl halides. A more direct and modern approach involves the acid-catalyzed dehydration of benzyl (B1604629) alcohols. researchgate.net Iron(III) chloride (FeCl₃) has emerged as an eco-friendly and efficient catalyst for both symmetrical and unsymmetrical etherification of benzylic alcohols. acs.orgnih.gov For symmetrical ethers, heating this compound with a catalytic amount of FeCl₃ would yield bis(2-chloro-5-iodobenzyl) ether. For unsymmetrical ethers, a second, different alcohol is introduced. researchgate.net

Table 2: Iron-Catalyzed Etherification Strategies

| Reaction Type | Alcohol 1 | Alcohol 2 | Catalyst | Product |

|---|---|---|---|---|

| Symmetrical | This compound | N/A | FeCl₃·6H₂O | Bis(2-chloro-5-iodobenzyl) ether |

Selective oxidation of the primary alcohol in this compound to 2-Chloro-5-iodobenzaldehyde (B1289146) is a critical transformation. Care must be taken to avoid over-oxidation to the carboxylic acid and to preserve the halogen substituents. A variety of modern catalytic systems are available that offer high selectivity under mild conditions.

Catalytic Oxidation: Catalytic methods are generally preferred due to their efficiency and reduced waste. Systems based on 2,2,6,6-tetramethylpiperidin-1-yloxy (TEMPO) radicals, in conjunction with a stoichiometric oxidant like sodium hypochlorite, are highly effective for converting primary alcohols to aldehydes. organic-chemistry.org Transition metal catalysts, particularly those based on palladium, copper, and iron, are also widely used. semanticscholar.orgresearchgate.net For instance, palladium nanoparticles supported on a polymer can catalyze the aerobic oxidation of benzyl alcohols in water, offering a green and recyclable system. researchgate.net Iron-based catalysts using hydrogen peroxide (H₂O₂) as a clean oxidant have also demonstrated high efficiency and selectivity. mdpi.com

Stoichiometric Oxidation: While often less desirable from an environmental standpoint, stoichiometric oxidants like pyridinium chlorochromate (PCC) or reagents used in Swern or Dess-Martin periodinane oxidations provide reliable and high-yielding routes to the aldehyde. These methods are particularly useful in small-scale laboratory syntheses where catalyst recovery is not a primary concern.

Table 3: Selected Methods for the Oxidation of this compound

| Reagent/Catalyst System | Oxidant | Solvent | Expected Product |

|---|---|---|---|

| TEMPO / NaOCl | Sodium Hypochlorite | Dichloromethane | 2-Chloro-5-iodobenzaldehyde |

| Pd-Polymer Catalyst | Air (O₂) | Water | 2-Chloro-5-iodobenzaldehyde |

| FeCl₃ / BHDC | Hydrogen Peroxide | Ethyl Acetate | 2-Chloro-5-iodobenzaldehyde |

While direct reduction of the alcohol to a methylene group is possible under harsh conditions, a more synthetically useful strategy involves converting the hydroxyl group into a good leaving group to facilitate subsequent alkylation (C-C bond formation).

Conversion to Benzyl Halide: The benzylic alcohol can be converted to the more reactive 2-chloro-5-iodobenzyl chloride or bromide using standard reagents. Thionyl chloride (SOCl₂) is commonly used for the synthesis of benzyl chlorides, while phosphorus tribromide (PBr₃) is effective for producing benzyl bromides. These transformations provide key intermediates for alkylation reactions.

Alkylation: The resulting 2-chloro-5-iodobenzyl halide is an excellent electrophile for nucleophilic substitution reactions. It can react with a variety of organometallic reagents, such as Grignard reagents (R-MgBr) or organocuprates (R₂CuLi), to form a new carbon-carbon bond at the benzylic position. This two-step sequence is a powerful method for introducing alkyl or aryl substituents at the benzylic carbon.

Reactivity of Aromatic Halogen Substituents (Chlorine and Iodine)

The presence of two different halogen atoms on the aromatic ring—chlorine and iodine—is a key feature of this compound. Their significantly different reactivities in transition-metal-catalyzed reactions allow for selective and sequential functionalization of the aromatic core.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.orgsigmaaldrich.com The reactivity of aryl halides in the crucial oxidative addition step of the catalytic cycle follows the general trend: I > Br > OTf >> Cl. libretexts.org This reactivity difference is the basis for the chemoselective functionalization of this compound.

The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is a widely used and robust cross-coupling reaction. yonedalabs.com Given the halide reactivity trend, the palladium catalyst will selectively insert into the carbon-iodine (C-I) bond much faster than the carbon-chlorine (C-Cl) bond. libretexts.org

This allows for the selective coupling of an aryl or vinyl boronic acid (or its ester) at the 5-position of the benzene (B151609) ring, leaving the chlorine atom at the 2-position untouched. This strategy generates a more complex biaryl or styrenyl structure while retaining the chloro-substituent and the benzyl alcohol moiety for further synthetic manipulations. A wide range of palladium catalysts, ligands, and bases can be employed to achieve this transformation with high yields and functional group tolerance. nih.govnih.gov

Table 4: Typical Conditions for Selective Suzuki-Miyaura Coupling of this compound

| Palladium Catalyst | Ligand | Base | Solvent System | Coupling Partner |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine (built-in) | Na₂CO₃ | Toluene / Ethanol / H₂O | Phenylboronic acid |

| PdCl₂(dppf) | dppf | K₃PO₄ | 1,4-Dioxane / H₂O | 4-Methoxyphenylboronic acid |

Transition-Metal-Catalyzed Cross-Coupling Reactions

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

The selectivity observed in reactions of this compound is a direct consequence of the electronic and steric properties of its substituents.

Chemoselectivity and Regioselectivity : In palladium-catalyzed cross-coupling reactions, the primary factor driving selectivity is the difference in bond dissociation energies of the C-I and C-Cl bonds. The C-I bond (≈ 272 kJ/mol) is significantly weaker than the C-Cl bond (≈ 401 kJ/mol), making it much more susceptible to oxidative addition by a Pd(0) catalyst. This electronic difference results in excellent regioselectivity, with reactions like Sonogashira, Heck, and Stille occurring almost exclusively at the 5-position (C-I). beilstein-journals.org

Electronic Effects : The chlorine and iodine atoms are electronegative and exert an electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic aromatic substitution. Conversely, they possess lone pairs that can be donated into the π-system, a resonance effect (+R) that directs incoming electrophiles to the ortho and para positions. The hydroxymethyl group (-CH₂OH) has a mild effect on the ring's electronics.

Steric Effects : The chloro group at the 2-position provides steric hindrance around the adjacent C1 (bearing the hydroxymethyl group) and C3 positions. This can influence the approach of bulky reagents and catalysts, potentially affecting reaction rates or directing functionalization to less hindered sites.

Modern synthetic chemistry increasingly utilizes directing groups to control the regioselectivity of C-H bond functionalization. The hydroxyl group of the benzylic alcohol can serve as a directing group in transition-metal-catalyzed reactions. researchgate.net In palladium-catalyzed C-H activation, the oxygen atom can coordinate to the metal center, delivering the catalyst to a specific location on the aromatic ring.

For this compound, the hydroxymethyl group at C1 could direct the functionalization of the ortho C-H bond at the C6 position. This strategy enables the introduction of various functional groups (e.g., aryl, alkyl, acetate) directly onto the aromatic ring at a position that might be difficult to access through classical electrophilic substitution, which would be directed by the halogen substituents. This approach bypasses the need for pre-functionalized starting materials and offers a highly efficient route to complex, polysubstituted aromatic compounds. nih.govresearchgate.net

Asymmetric Transformations and Chirality Induction

Currently, there is a notable absence of dedicated research in publicly available scientific literature specifically detailing the asymmetric transformations and chirality induction of this compound. While the broader field of asymmetric synthesis involving substituted benzyl alcohols is well-established, specific studies focusing on the unique stereochemical outcomes and chiral derivatization of this particular halogenated compound are not extensively documented.

The principles of asymmetric catalysis, which are fundamental to such transformations, involve the use of chiral catalysts to convert a prochiral or racemic starting material into a single enantiomer of a product. These transformations are critical in medicinal chemistry and materials science, where the specific three-dimensional arrangement of atoms is crucial for biological activity or material properties.

In the context of benzyl alcohols, common asymmetric transformations include:

Enantioselective oxidation: A chiral catalyst can selectively oxidize one enantiomer of a racemic alcohol, leaving the other unreacted, in a process known as kinetic resolution. Alternatively, a prochiral precursor could be asymmetrically oxidized to a chiral aldehyde or ketone.

Enantioselective reduction: The asymmetric reduction of a corresponding ketone, 2-chloro-5-iodobenzophenone, using a chiral reducing agent or catalyst would yield enantiomerically enriched this compound.

Derivatization with chiral auxiliaries: The hydroxyl group of this compound could be reacted with a chiral auxiliary to form diastereomers, which could then be separated. Subsequent removal of the auxiliary would yield the separated enantiomers of the original alcohol.

Catalytic kinetic resolution: This involves the acylation or etherification of the alcohol in the presence of a chiral catalyst, where one enantiomer reacts faster than the other, allowing for their separation.

While these general strategies are applicable, the specific catalysts, reaction conditions, and resulting enantioselectivities for this compound have not been reported in detail. The electronic effects of the chloro and iodo substituents on the aromatic ring would likely influence the interaction of the molecule with chiral catalysts, making it a unique substrate for investigation. The development of specific protocols for the asymmetric transformation of this compound would be a valuable contribution to the field of synthetic organic chemistry, providing access to chiral building blocks for the synthesis of complex molecules.

Further research is required to explore and document the behavior of this compound in asymmetric reactions. Such studies would typically involve screening various chiral catalysts and reaction conditions to identify optimal parameters for achieving high enantiomeric excess. The findings would be instrumental in expanding the synthetic utility of this halogenated benzyl alcohol derivative.

Applications and Advanced Derivative Synthesis in Academic Research

Role as a Key Intermediate in Medicinal Chemistry Research

In the realm of medicinal chemistry, the pursuit of novel therapeutic agents is a constant endeavor. 2-Chloro-5-iodobenzyl alcohol serves as a crucial starting material for the synthesis of biologically active compounds, contributing to the development of new drugs and pharmacological tools.

The chemical architecture of this compound allows for its elaboration into a variety of small molecules with potential biological activity. The presence of the benzyl (B1604629) alcohol moiety enables oxidation to the corresponding aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution. The chloro and iodo substituents can participate in a range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse molecular fragments. These transformations are fundamental in generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs. For instance, derivatives of halogenated benzyl alcohols are investigated for their potential antiviral properties.

Many pharmacologically important molecules are built upon specific core structures, or scaffolds, which are often heterocyclic in nature. This compound is a valuable precursor for the synthesis of such scaffolds. For example, the benzofuran (B130515) moiety is a common feature in many biologically active compounds. nih.govnih.gov Synthetic routes to substituted benzofurans can potentially utilize intermediates derived from this compound, where the ortho-chloro and benzyl alcohol groups can be manipulated to form the furan (B31954) ring. The ability to introduce various substituents onto the benzofuran core through the iodo group further enhances the molecular diversity that can be achieved.

Below is an interactive data table showcasing examples of pharmacologically relevant scaffolds that could potentially be synthesized using this compound as a starting material.

| Scaffold | Potential Therapeutic Area | Key Synthetic Transformation |

| Substituted Benzofurans | Anticancer, Antiviral, Anti-inflammatory | Intramolecular cyclization |

| Isoquinolones | CNS disorders, Anticancer | Multi-step synthesis involving cyclization |

| Benzimidazoles | Antiviral, Antiparasitic | Condensation and cyclization reactions |

A significant application of this compound and its derivatives is in the synthesis of modulators for specific biological targets. A notable example is the development of positive allosteric modulators (PAMs) for the metabotropic glutamate (B1630785) receptor 2 (mGluR2). mGluR2 is a G-protein coupled receptor that has been implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, and schizophrenia.

Research in this area has shown that molecules containing chloro-substituted benzyl moieties can act as potent and selective mGluR2 PAMs. While specific studies explicitly detailing the use of this compound are not abundant, the synthesis of structurally related compounds, such as N-propyl-8-chloro-6-substituted isoquinolones, highlights the importance of the chlorinated phenyl motif in achieving the desired pharmacological activity. organic-chemistry.org The synthetic strategies often involve the coupling of a chlorinated aromatic component with another molecular fragment to construct the final modulator. The iodo group on this compound would be an ideal handle for such coupling reactions, allowing for the efficient assembly of complex mGluR2 modulators.

Applications in Agrochemical and Materials Science Research

Beyond its utility in medicinal chemistry, the unique chemical properties of this compound suggest its potential as a valuable building block in the fields of agrochemical and materials science research.

The development of new agrochemicals, such as herbicides, insecticides, and fungicides, is crucial for modern agriculture. The structural motifs present in this compound are found in some classes of agrochemicals. For instance, certain patented herbicidal compositions have included benzyl alcohol derivatives. google.com The presence of both chloro and iodo substituents offers the possibility of creating agrochemical candidates with unique modes of action or improved efficacy. The iodo group, in particular, can be a site for introducing fluorine-containing moieties, which are known to enhance the biological activity of many agrochemicals. Further research is needed to fully explore the potential of this compound as a scaffold for novel crop protection agents.

In the field of materials science, there is a continuous search for new monomers and functional building blocks to create polymers with specific properties. Benzyl alcohol derivatives can be used as initiators or functional monomers in polymerization reactions. researchgate.net The presence of the reactive iodo group on this compound opens up possibilities for post-polymerization modification through various coupling reactions. This would allow for the synthesis of functional polymers with tailored properties, such as altered refractive index, thermal stability, or affinity for specific surfaces. For example, polymers incorporating this moiety could be explored for applications in coatings, advanced composites, or as functional additives. While specific examples of the integration of this compound into polymeric structures are not yet widely reported, its chemical functionality makes it a promising candidate for future research in this area. mdpi.com

Design and Synthesis of Novel Derivatives of this compound

Structural Modifications and Analog Design

Academic literature lacks specific studies focused on the structural modification and analog design of this compound. General methodologies for the derivatization of benzyl alcohols are abundant and could theoretically be applied to this substrate. These common modifications include etherification, esterification, and oxidation of the alcohol moiety, as well as substitutions at the aromatic ring. However, no published research explicitly details the application of these methods to this compound or explores the structure-activity relationships of any resulting analogs.

Synthesis of Libraries of Functionalized this compound Derivatives

The synthesis of compound libraries is a cornerstone of modern drug discovery and materials science. Nevertheless, there is no evidence in the scientific literature of the creation of functionalized libraries derived from this compound. While the precursor itself is commercially available, its utilization as a scaffold for combinatorial chemistry or high-throughput screening has not been documented in academic or patent literature.

Exploration of Hypervalent Iodine Derivatives from this compound

Hypervalent iodine compounds are powerful and versatile reagents in organic synthesis, known for their oxidizing properties and ability to facilitate a wide range of chemical transformations. The iodine atom in this compound presents a potential site for oxidation to a hypervalent state, which could open avenues for novel synthetic methodologies.

The general synthesis of hypervalent iodine reagents often involves the oxidation of an aryl iodide. google.com Common oxidizing agents for this purpose include peroxy acids, sodium perborate, and potassium persulfate. The resulting hypervalent iodine compounds, such as iodosylbenzenes or iodoxybenzenes, can then be used in various synthetic applications. acs.org

Despite the theoretical possibility, there are no specific research articles or patents that describe the synthesis and isolation of hypervalent iodine derivatives starting from this compound. The reactivity and stability of such a compound, particularly with the presence of the chloro and benzyl alcohol functionalities, remain unexplored territory in the field of hypervalent iodine chemistry. The potential for intramolecular reactions or instability under oxidative conditions may present synthetic challenges that have yet to be addressed in the literature.

Advanced Characterization and Spectroscopic Analysis Methodologies for 2 Chloro 5 Iodobenzyl Alcohol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 2-Chloro-5-iodobenzyl alcohol and for monitoring its formation during chemical reactions.

¹H NMR and ¹³C NMR spectroscopy are fundamental in confirming the molecular structure of this compound by identifying the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For aromatic alcohols, the signals for the aromatic protons typically appear in the downfield region, while the benzylic protons of the -CH₂OH group are observed at a more upfield chemical shift. The hydroxyl proton signal can vary in position and is often broad unless special precautions are taken.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbon atom attached to the hydroxyl group (C-OH) and the halogen-substituted aromatic carbons exhibit characteristic chemical shifts. For instance, in related benzyl (B1604629) alcohol derivatives, the carbon of the CH₂OH group appears at a specific chemical shift, while the aromatic carbons show a range of shifts influenced by the attached chloro and iodo substituents. rsc.org

Detailed spectral data for similar compounds, such as 2-chlorobenzyl alcohol and 2-iodobenzyl alcohol, provide a basis for assigning the peaks in the spectrum of this compound. For 2-chlorobenzyl alcohol, the ¹H NMR spectrum (in CDCl₃) shows signals at δ 7.50 (d, J=7.4 Hz, 1H), 7.38 (d, J=7.8 Hz, 1H), and 7.32–7.21 (m, 2H) for the aromatic protons, and at δ 4.79 (s, 2H) for the benzylic protons. rsc.org The ¹³C NMR spectrum of 2-chlorobenzyl alcohol displays peaks at δ 138.18, 132.72, 129.35, 128.83, 128.73, 127.03, and 62.80. rsc.org For 2-iodobenzyl alcohol, the ¹H NMR signals (in CDCl₃) are at δ 7.83 (d, J=7.9 Hz, 1H), 7.51–7.44 (m, 1H), 7.38 (t, J=7.5 Hz, 1H), and 7.01 (t, J=7.1Hz, 1H) for the aromatic protons, and at δ 4.69 (s, 2H) for the benzylic protons. rsc.org Its ¹³C NMR spectrum shows peaks at δ 142.59, 139.21, 130.19, 129.30, 128.48, 97.46, and 69.28. rsc.org

NMR in Reaction Monitoring: NMR spectroscopy is also invaluable for monitoring the progress of reactions that synthesize this compound. For example, the oxidation of benzyl alcohols to their corresponding aldehydes can be followed by observing the disappearance of the alcohol's benzylic proton signal and the appearance of the aldehydic proton signal. tandfonline.com This real-time analysis allows for the optimization of reaction conditions. beilstein-journals.org

Table 1: Representative ¹H and ¹³C NMR Data for Related Benzyl Alcohols

| Compound | ¹H NMR (δ, ppm) in CDCl₃ | ¹³C NMR (δ, ppm) in CDCl₃ |

|---|---|---|

| 2-Chlorobenzyl alcohol | 7.50 (d, 1H), 7.38 (d, 1H), 7.32–7.21 (m, 2H), 4.79 (s, 2H) | 138.18, 132.72, 129.35, 128.83, 128.73, 127.03, 62.80 |

| 2-Iodobenzyl alcohol | 7.83 (d, 1H), 7.51–7.44 (m, 1H), 7.38 (t, 1H), 7.01 (t, 1H), 4.69 (s, 2H) | 142.59, 139.21, 130.19, 129.30, 128.48, 97.46, 69.28 |

Data sourced from a study on the catalytic hydrogenation of aldehydes and ketones. rsc.org

While this compound itself is achiral, advanced NMR techniques can be employed to study its conformational preferences and interactions with other molecules. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions between protons, providing insights into the molecule's preferred spatial arrangement. ipb.pt In the context of its potential to form complexes or derivatives, these advanced methods would be crucial for determining stereochemistry. For instance, in related complex heterocyclic structures, 2D NMR experiments like COSY and HMQC are extensively used for complete structural elucidation. ipb.pt

Infrared (IR) Spectroscopy for Functional Group Identification and Intermolecular Interactions

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound and for studying intermolecular interactions, particularly hydrogen bonding.

The IR spectrum of an alcohol is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration. The broadness of this peak is indicative of hydrogen bonding. The C-O stretching vibration typically appears in the 1000-1260 cm⁻¹ region. rsc.org The aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring give rise to absorptions in the 1450-1600 cm⁻¹ range. The presence of chloro and iodo substituents will also result in characteristic absorptions in the fingerprint region of the spectrum.

Studies on ortho-halogenated benzyl alcohols have shown that they can exist in different conformations, some of which involve an intramolecular interaction between the hydroxyl group and the halogen atom. rsc.orgrsc.org IR spectroscopy in supersonic jets has been used to show that for ortho-chlorobenzyl alcohol, an achiral monomer is less stable than a chiral conformation that features an OH-Cl interaction. rsc.orgrsc.org These studies highlight the utility of IR spectroscopy in probing subtle conformational details and weak intermolecular forces.

Table 2: Key IR Absorption Frequencies for Benzyl Alcohol Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching (Hydrogen-bonded) | 3200 - 3600 (broad) |

| C-H (aromatic) | Stretching | > 3000 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-O | Stretching | 1000 - 1260 |

| C-Cl | Stretching | Fingerprint Region |

| C-I | Stretching | Fingerprint Region |

This table provides a generalized range for the key functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to analyze its fragmentation pattern, which can further confirm its structure. The molecular weight of this compound is 268.48 g/mol . sigmaaldrich.com

In the mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight. Due to the presence of chlorine and its isotopes (³⁵Cl and ³⁷Cl), a characteristic M+2 peak with an intensity ratio of approximately 3:1 will be observed for fragments containing the chlorine atom. libretexts.org

Common fragmentation pathways for benzyl alcohols include the loss of a hydroxyl radical (•OH) or water (H₂O). libretexts.org Alpha-cleavage, the breaking of the bond between the aromatic ring and the benzylic carbon, can also occur. The fragmentation pattern provides a fingerprint that is unique to the molecule's structure. For this compound, predicted collision cross-section values for various adducts have been calculated, such as [M+H]⁺ at an m/z of 268.92248 and [M-H]⁻ at an m/z of 266.90792. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 268.92248 |

| [M+Na]⁺ | 290.90442 |

| [M-H]⁻ | 266.90792 |

Data sourced from PubChemLite. uni.lu

X-ray Crystallography for Solid-State Structural Determination and Conformer Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of this compound in the solid state, including bond lengths, bond angles, and intermolecular interactions. This technique is essential for understanding how the molecules pack in a crystal lattice and for analyzing different conformers that may exist in the solid phase.

Computational Chemistry and Theoretical Investigations of 2 Chloro 5 Iodobenzyl Alcohol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Chloro-5-iodobenzyl alcohol. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule. A key application of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Properties

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Correlates with chemical reactivity and stability |

| Ionization Potential (I) | 6.5 eV | Energy required to remove an electron |

| Electron Affinity (A) | 1.2 eV | Energy released when an electron is added |

| Global Hardness (η) | 2.65 eV | Measures resistance to charge transfer |

Note: These values are illustrative and would be determined via specific quantum chemical calculations.

Density Functional Theory (DFT) Studies on Conformational Landscapes and Isomerism

Density Functional Theory (DFT) is a widely used computational method for investigating the structure and energy of molecules. For a flexible molecule like this compound, DFT is particularly useful for exploring its conformational landscape—the collection of all possible spatial arrangements of its atoms. The orientation of the hydroxymethyl group (-CH₂OH) relative to the substituted benzene (B151609) ring can lead to various conformers with different energies.

Studies on ortho-halogenated benzyl (B1604629) alcohols have shown that intramolecular interactions, such as a weak hydrogen bond between the hydroxyl proton and the ortho-halogen, can significantly stabilize certain conformations. rsc.orgrsc.org In this compound, the ortho-chloro substituent could lead to a transiently chiral conformation where an intramolecular OH---Cl hydrogen bond is present. rsc.orgrsc.org DFT calculations can precisely determine the geometries of these different conformers and rank them by their relative energies, identifying the most stable, and therefore most abundant, structures. rsc.orgrsc.org

Table 2: Illustrative Relative Energies of Potential Conformers of this compound

| Conformer | Description | Dihedral Angle (Cl-C-C-O) | Relative Energy (kJ/mol) |

| I (Chiral) | Intramolecular OH---Cl interaction | ~60° | 0.00 (Global Minimum) |

| II (Achiral) | Planar, no OH---Cl interaction | ~180° | 1.50 |

| III (Chiral) | No OH---Cl interaction | ~120° | 2.75 |

Note: The data is hypothetical, based on trends observed in similar ortho-halogenated benzyl alcohols. The actual values require specific DFT calculations.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are excellent for single molecules in a vacuum, Molecular Dynamics (MD) simulations provide a way to understand how molecules behave in a more realistic environment, such as in a solvent. MD simulations model the movements of atoms and molecules over time based on classical mechanics.

For this compound, MD simulations can reveal how solvent molecules arrange themselves around the solute and how specific intermolecular interactions, like hydrogen bonding between the alcohol group and water, influence the molecule's conformation and dynamics. sigmaaldrich.com Studies on benzyl alcohol in various environments have shown that interactions with the solvent can significantly affect the orientation of the aromatic ring and the mobility of the molecule. sigmaaldrich.com These simulations are essential for understanding properties like solubility, diffusion, and how the molecule might interact with larger biological systems like cell membranes.

Structure-Reactivity Relationship (SAR) Studies via Computational Modeling

Structure-Reactivity Relationship (SAR) studies aim to connect a molecule's structural or electronic features with its chemical reactivity. Computational modeling is a cornerstone of modern SAR, allowing for the calculation of various molecular descriptors that can be correlated with experimental outcomes.

For a series of substituted benzyl alcohols, descriptors derived from quantum chemical calculations—such as atomic charges, dipole moments, and the energies of frontier orbitals—can be used to build a quantitative model of their reactivity in a specific reaction, like oxidation. orientjchem.orgacs.org For instance, the rate of oxidation often correlates with the electronic properties of the substituents on the benzene ring. Electron-donating groups tend to increase the reaction rate, while electron-withdrawing groups decrease it. orientjchem.org By calculating these properties for this compound, its reactivity can be predicted and compared with other similar compounds, providing a rational basis for its application in chemical synthesis.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic properties. DFT calculations, for example, can be used to compute the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra.

By calculating the vibrational spectrum of the optimized, lowest-energy conformer of this compound, a theoretical spectrum can be generated. This predicted spectrum can then be compared with an experimentally measured one. A good match between the two provides strong evidence that the computed structure is correct. nih.gov Furthermore, theoretical calculations help in the assignment of specific vibrational modes to the observed spectral bands, which can be a complex task for experimentalists alone. nih.gov This synergy between theoretical prediction and experimental measurement is a powerful tool for structural confirmation.

Table 3: Comparison of Predicted Vibrational Frequencies with Typical Experimental Ranges

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) (Scaled) | Typical Experimental Range (cm⁻¹) |

| O-H Stretch | Alcohol | 3630 | 3650 - 3580 |

| C-H Stretch | Aromatic | 3085 | 3100 - 3000 |

| C-H Stretch | Aliphatic (-CH₂) | 2950 | 2960 - 2850 |

| C=C Stretch | Aromatic Ring | 1580 | 1600 - 1450 |

| C-Cl Stretch | Aryl Halide | 1050 | 1100 - 1030 |

| C-I Stretch | Aryl Halide | 680 | 700 - 500 |

Note: Predicted values are illustrative and based on typical DFT calculation results for similar molecules. Experimental ranges are general and can vary.

Future Directions and Emerging Research Areas for 2 Chloro 5 Iodobenzyl Alcohol

Development of Novel Catalytic Systems for Targeted Transformations of 2-Chloro-5-iodobenzyl alcohol

The reactivity of this compound is largely defined by its three functional groups: the alcohol, the aryl chloride, and the aryl iodide. The development of novel catalytic systems that can selectively target and transform these sites is a major area of ongoing research. The distinct electronic and steric properties of the chloro and iodo substituents allow for chemoselective reactions, particularly in cross-coupling.

Future research is focused on creating catalysts that offer higher selectivity, operate under milder conditions, and tolerate a wider range of functional groups. Key areas of development include:

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are central to activating the carbon-iodine and carbon-chlorine bonds. Research is moving towards developing more sophisticated ligand-supported palladium complexes that can differentiate between the two halogen sites. For instance, specific phosphine (B1218219) ligands can enable selective Suzuki or Sonogashira coupling at the more reactive iodine position, leaving the chlorine atom intact for subsequent transformations. acs.org The use of pre-catalysts that are both air- and moisture-stable is also a significant trend, simplifying handling and improving reproducibility. sigmaaldrich.com

Ruthenium and Iridium-Catalyzed Dehydrogenation: The benzyl (B1604629) alcohol moiety can be oxidized to an aldehyde or carboxylic acid. Ruthenium and iridium-based catalysts are particularly effective for acceptorless dehydrogenation, a process that releases hydrogen gas as the only byproduct, making it a green alternative to traditional oxidation methods. researchgate.netnih.gov Future work aims to develop catalysts that can perform this transformation with high efficiency and selectivity in the presence of the sensitive halogen substituents. nih.gov

Iron-Based Catalysis: As a cheaper and more earth-abundant metal, iron is an attractive alternative to precious metals like palladium and ruthenium. Iron-catalyzed reactions, such as the formation of 2-arylbenzoxazoles from benzyl alcohols and o-nitrophenols, demonstrate the potential for iron in facilitating complex cascade reactions. acs.org Developing iron catalysts that can effectively mediate cross-coupling and other transformations of this compound is a key goal for sustainable chemistry.

| Catalyst Type | Target Transformation | Key Research Focus | Potential Advantage | Reference |

|---|---|---|---|---|

| Palladium-Phosphine Complexes | C-I / C-Cl Cross-Coupling | Ligand design for enhanced chemoselectivity. | Stepwise functionalization of the aromatic ring. | acs.org |

| Ruthenium/Iridium Complexes | Alcohol Dehydrogenation | Acceptorless dehydrogenation for greener oxidation. | Formation of aldehydes/carboxylic acids with H₂ as byproduct. | researchgate.netnih.gov |

| Iron Salts (e.g., FeCl₂, dppf) | Cascade Reactions/Coupling | Replacing precious metals with earth-abundant alternatives. | Lower cost and reduced environmental impact. | acs.org |

Integration of this compound in Automated Synthesis and Flow Chemistry Platforms

Automated synthesis and flow chemistry are revolutionizing chemical manufacturing by enabling higher throughput, improved safety, and greater control over reaction parameters. vapourtec.comresearchgate.net Integrating building blocks like this compound into these platforms is a significant future direction.

Flow Chemistry: Performing reactions in continuous-flow reactors offers superior heat and mass transfer, allowing for reactions to be run safely at higher temperatures and concentrations than in traditional batch setups. rsc.org For transformations of this compound, such as nitration or palladium-catalyzed couplings, flow chemistry can lead to higher yields, shorter reaction times, and easier scale-up. acs.org The modular nature of flow systems also allows for the telescoping of multiple reaction steps, where the output of one reactor is fed directly into the next, minimizing purification and handling of intermediates. researchgate.netnih.gov

Automated Synthesis: Robotic platforms can perform numerous reactions in parallel, which is ideal for optimizing reaction conditions or synthesizing libraries of compounds for drug discovery. nih.govbeilstein-journals.org By using this compound as a common starting material, automated systems can rapidly generate a diverse set of derivatives by varying the coupling partners or reaction conditions at each of its functional sites. This high-throughput approach accelerates the discovery of molecules with desired properties.

| Platform | Key Advantage | Application Example | Reference |

|---|---|---|---|

| Flow Chemistry | Enhanced safety, scalability, and reaction control. | Optimizing exothermic nitration or high-pressure carbonylation reactions. | vapourtec.comrsc.org |

| Automated Synthesis | High-throughput screening and library generation. | Rapidly synthesizing a library of analogues for structure-activity relationship (SAR) studies. | nih.govbeilstein-journals.org |

| Telescoped Reactions | Reduced workup and purification steps. | A multi-step synthesis where the product from a C-I coupling is immediately used in a subsequent C-Cl coupling without isolation. | researchgate.net |

Advanced Applications in Complex Natural Product and Pharmaceutical Synthesis

This compound is a valuable starting material for constructing more complex molecules, including natural products and active pharmaceutical ingredients (APIs). Its pre-functionalized aromatic ring serves as a scaffold onto which additional complexity can be built.

Natural Product Synthesis: Complexity-to-diversity (Ctd) strategies use complex and readily available starting materials to generate diverse molecular scaffolds. researchgate.net While not directly cited, the structural motifs present in this compound make it an ideal fragment for incorporation into complex natural product-like libraries. Ring distortion strategies, for example, can dramatically alter a core structure in a few steps, and this building block could be appended to introduce new functionality. nih.gov

Pharmaceutical Synthesis: The benzylphenyl moiety is a common feature in many pharmaceutical compounds. For example, derivatives of this compound are key intermediates in the synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes. google.com The specific halogenation pattern is crucial for achieving the desired biological activity. Future research will likely see this building block used in the synthesis of other targeted therapies, where the chloro and iodo groups can be used to modulate properties like binding affinity and metabolic stability or to serve as handles for late-stage functionalization. nih.gov

Development of More Sustainable and Atom-Economical Synthesis Routes for this compound and Its Derivatives

While this compound is a useful building block, its own synthesis and subsequent transformations must be considered from a sustainability perspective. Future research will focus on developing greener and more efficient manufacturing processes.

Greener Synthesis of Precursors: The synthesis of the parent scaffold often involves multi-step procedures starting from materials like o-chlorobenzoic acid or methyl anthranilate. google.compatsnap.comgoogle.com Research is aimed at shortening these sequences, improving yields, and replacing hazardous reagents. For instance, developing catalytic diazotization-iodination reactions that avoid stoichiometric copper salts or improving the efficiency of reduction steps would represent significant progress. patsnap.com

Atom Economy: Atom economy is a measure of how much of the starting materials' mass is incorporated into the final product. Many classic organic reactions, such as the Wittig reaction, have poor atom economy. Future synthetic strategies will favor reactions like catalytic cross-couplings and additions that are inherently more atom-economical. The acceptorless dehydrogenation of the alcohol group is a prime example, as it generates H₂ as the only byproduct. nih.gov

Alternative Starting Materials: Exploring alternative and more readily available starting materials is another avenue for sustainable synthesis. This could involve C-H activation strategies to directly functionalize simpler aromatic precursors, bypassing the need for pre-installed directing groups or multi-step syntheses of the required building blocks.

Q & A

Basic Research Question

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Work in a fume hood to avoid inhalation of volatile byproducts (e.g., HI or HCl gases during synthesis).

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .

How can computational chemistry (e.g., DFT calculations) predict the regioselectivity of further functionalization reactions in this compound?

Advanced Research Question

Density Functional Theory (DFT) models can map electrostatic potential surfaces to identify reactive sites:

- NBO Analysis : Predicts charge distribution; the iodine atom’s high polarizability directs electrophiles to the ortho position.

- Transition State Modeling : Simulates energy barriers for reactions like Friedel-Crafts alkylation, showing lower activation energy at the chloro-substituted position .

What analytical challenges arise in quantifying trace impurities in this compound, and how can they be mitigated?

Advanced Research Question

Challenges include interference from halogenated byproducts (e.g., diiodo derivatives). Solutions:

- GC-MS with Derivatization : Silylate the hydroxyl group to improve volatility and separation.

- ICP-OES : Quantify heavy metal residues (e.g., Pd from catalytic reductions) with detection limits <1 ppm .

How does the steric bulk of the iodine substituent influence crystallization behavior of this compound?

Advanced Research Question

Iodine’s large atomic radius disrupts crystal packing, leading to:

- Lower Melting Points : Compared to chloro/bromo analogs (e.g., 2-Bromo-5-iodobenzyl alcohol, MP ~85°C vs. 2-Chloro derivative ~90°C) .

- Polymorphism : Slow cooling from ethanol/water mixtures yields monoclinic crystals, while rapid cooling produces amorphous phases. SC-XRD confirms lattice parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.